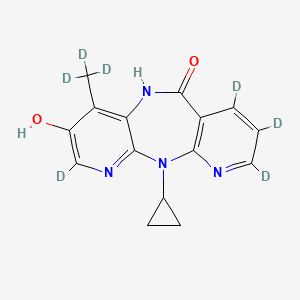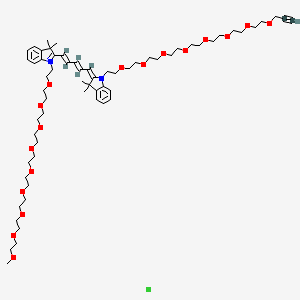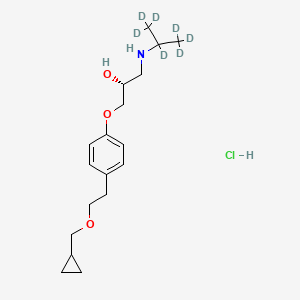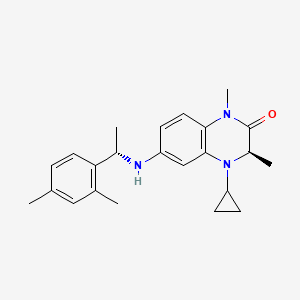
Bet-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bet-IN-2 is a potent inhibitor of bromodomain and extra-terminal (BET) proteins, specifically targeting the bromodomain-containing protein 4 (BRD4) with an IC50 value of 52 nM . BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance its binding affinity and selectivity for BET proteins.
Purification: The final compound is purified using chromatographic techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Scalability: The synthetic route is designed to be scalable, ensuring consistent quality and yield in large batches.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Bet-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions are used to introduce different functional groups into the this compound molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under mild conditions to preserve the integrity of the core structure.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
Bet-IN-2 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown promise in inhibiting the proliferation of cancer cells by targeting BET proteins, which are involved in the regulation of oncogenes.
Epigenetic Studies: As a BET inhibitor, this compound is used to study the role of BET proteins in gene expression and epigenetic regulation.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting BET proteins.
Inflammatory Diseases:
Mechanism of Action
Bet-IN-2 exerts its effects by binding to the bromodomains of BET proteins, particularly BRD4. This binding prevents BET proteins from recognizing acetylated lysine residues on histone tails, thereby inhibiting the transcription of genes regulated by BET proteins . The inhibition of BET proteins leads to the downregulation of oncogenes and other genes involved in cell proliferation and survival .
Comparison with Similar Compounds
Bet-IN-2 is compared with other BET inhibitors such as JQ1, I-BET762, and OTX015. While all these compounds target BET proteins, this compound is unique due to its higher selectivity for BRD4 and its potent inhibitory activity . The similar compounds include:
JQ1: A well-known BET inhibitor with broad activity against BET proteins.
I-BET762: Another BET inhibitor with applications in cancer research.
OTX015: A BET inhibitor currently under clinical investigation for various cancers.
This compound stands out due to its specific targeting of BRD4 and its potential for reduced off-target effects compared to other BET inhibitors .
Properties
Molecular Formula |
C23H29N3O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(3R)-4-cyclopropyl-6-[[(1S)-1-(2,4-dimethylphenyl)ethyl]amino]-1,3-dimethyl-3H-quinoxalin-2-one |
InChI |
InChI=1S/C23H29N3O/c1-14-6-10-20(15(2)12-14)16(3)24-18-7-11-21-22(13-18)26(19-8-9-19)17(4)23(27)25(21)5/h6-7,10-13,16-17,19,24H,8-9H2,1-5H3/t16-,17+/m0/s1 |
InChI Key |
SVQCMDHUVKEZPE-DLBZAZTESA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N(C2=C(N1C3CC3)C=C(C=C2)N[C@@H](C)C4=C(C=C(C=C4)C)C)C |
Canonical SMILES |
CC1C(=O)N(C2=C(N1C3CC3)C=C(C=C2)NC(C)C4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


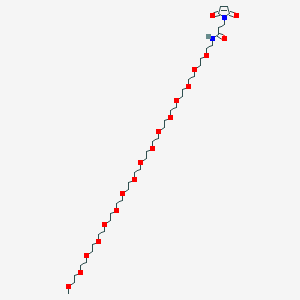
![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)
![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
![2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B15144922.png)
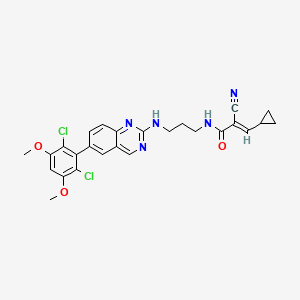
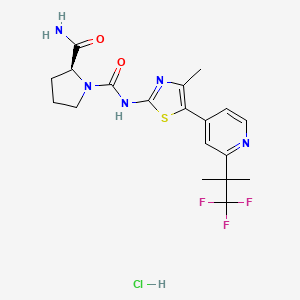
![(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15144932.png)
![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)
![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)

